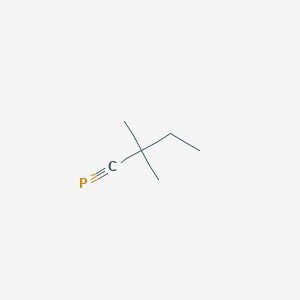
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms within their molecular structure, often leading to unique chemical and physical properties. The compound’s structure includes chlorine, ethoxy groups, and a disilane backbone, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane typically involves the reaction of chlorosilanes with ethoxy-containing reagents under controlled conditions. One common method involves the reaction of 5-chlorosilane with tetraethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Silanes: From substitution reactions.
Silanols: From hydrolysis reactions.
Oxidized or Reduced Silanes: From oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,6,6-Tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane
- 4,4,6,6-Tetramethyl-3,7-dioxa-4,6-disilanonane
- 5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
Uniqueness
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The ethoxy groups provide solubility and reactivity, while the disilane backbone offers structural stability. These features make it a valuable compound for various applications in research and industry.
Propiedades
| 112667-59-1 | |
Fórmula molecular |
C13H31ClO6Si2 |
Peso molecular |
375.00 g/mol |
Nombre IUPAC |
[chloro(triethoxysilyl)methyl]-triethoxysilane |
InChI |
InChI=1S/C13H31ClO6Si2/c1-7-15-21(16-8-2,17-9-3)13(14)22(18-10-4,19-11-5)20-12-6/h13H,7-12H2,1-6H3 |
Clave InChI |
OMLOKCRTJYFQSE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C([Si](OCC)(OCC)OCC)Cl)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


